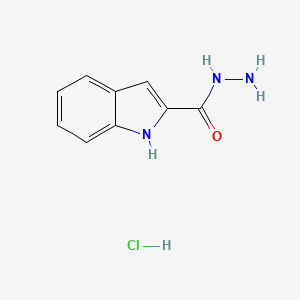
1H-Indole-2-carbohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carbohydrazide is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance and is often used in the synthesis of biologically active structures .
Synthesis Analysis
The synthesis of N-acylhydrazone derivatives, which include 1H-Indole-2-carbohydrazide, involves the addition of an appropriate aromatic aldehyde to a solution of a hydrazide compound in water, in the presence of a catalytic amount of glacial acetic acid . Other synthetic routes involve the cyclisation of indole-2-carbohydrazides under certain reaction conditions .Molecular Structure Analysis
The linear formula of 1H-Indole-2-carbohydrazide is C9H9N3O . The structure includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
1H-Indole-2-carbohydrazide and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are often used in multicomponent reactions (MCRs), which offer access to complex molecules .Physical And Chemical Properties Analysis
1H-Indole-2-carbohydrazide has a density of 1.4±0.1 g/cm³. It has 4 hydrogen bond acceptors and 4 hydrogen bond donors. It has a molar refractivity of 51.1±0.3 cm³ and a molar volume of 129.4±3.0 cm³ . Its polar surface area is 71 Ų, and it has a polarizability of 20.2±0.5 10^-24 cm³ .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including 1H-Indole-2-carbohydrazide hydrochloride, have been reported to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are widely used as anti-inflammatory drugs . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Anticancer Properties
Indole derivatives have shown potential in cancer treatment. Compounds like 2-aroylindole, 2,3-diarylindole, 2-aryl-3-arylcarbonylindole, indole-3-carbinol, di-indol-3-yl disulfides, and hetero-annulated indole derivatives have an indole ring which possesses potential anti-cancer properties .
Anti-HIV Activity
Indole derivatives have shown anti-HIV activities. For example, 5-substituted indole derivatives, substituted pyrido [3,4-b] indole derivatives, indole-7-carboxamides, etc. compounds show anti-HIV activities .
Antimicrobial Properties
Indole derivatives have shown promising anti-microbial results. For instance, 2-(1H-indol-3-yl) ethyl thiourea derivatives synthesized by G. Sanna et al. showed promising anti-microbial results .
Antitubercular Activities
Indole-based 4-thiazolidinones and their hydrazones synthesized by G. Cihan-Ustundag et al. showed anti-tubercular activities .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-indole-2-carbohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8;/h1-5,11H,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMRTYBIMKJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2-carbohydrazide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


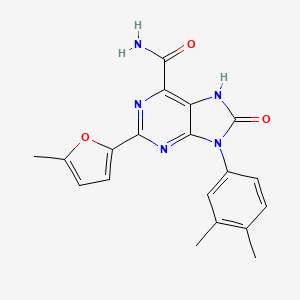
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437086.png)
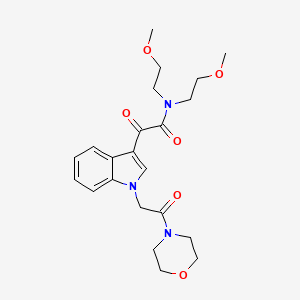
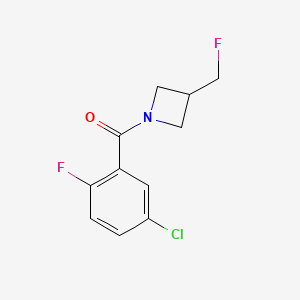

![2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437091.png)

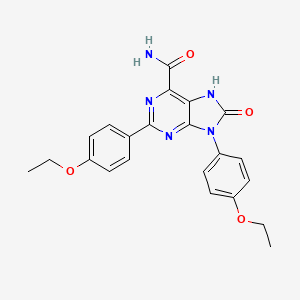

![N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2437101.png)
![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)
![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)
